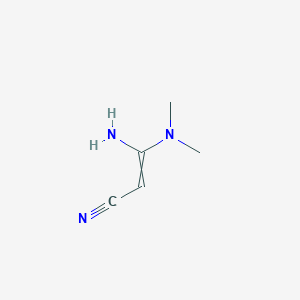

3-amino-3-(dimethylamino)prop-2-enenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3 |

|---|---|

Molecular Weight |

111.15 g/mol |

IUPAC Name |

3-amino-3-(dimethylamino)prop-2-enenitrile |

InChI |

InChI=1S/C5H9N3/c1-8(2)5(7)3-4-6/h3H,7H2,1-2H3 |

InChI Key |

IPCXNRMTXUVTFH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=CC#N)N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Amino 3 Dimethylamino Prop 2 Enenitrile

Nucleophilic Reactivity of the Nitrile Moiety

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of the transformations of 3-amino-3-(dimethylamino)prop-2-enenitrile (B2814822).

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by subsequent hydrolysis of the amide to a carboxylic acid or its corresponding carboxylate salt. chemguide.co.uk This transformation can be catalyzed by either acid or base. libretexts.org

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, facilitating the attack by a weak nucleophile like water. lumenlearning.comyoutube.com The reaction proceeds through an amide intermediate to ultimately yield a carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk

In a basic medium, a strong nucleophile such as a hydroxide (B78521) ion directly attacks the nitrile carbon. youtube.com This process forms a carboxylate salt and ammonia. chemguide.co.uk To obtain the free carboxylic acid, a subsequent acidification step is required. chemguide.co.ukyoutube.com

| Condition | Reagents | Intermediate Product | Final Product |

| Acidic Hydrolysis | H₃O⁺, Δ | 3-amino-3-(dimethylamino)prop-2-enamide | 3-amino-3-(dimethylamino)prop-2-enoic acid |

| Basic Hydrolysis | 1. NaOH, H₂O, Δ 2. H₃O⁺ workup | 3-amino-3-(dimethylamino)prop-2-enamide | 3-amino-3-(dimethylamino)prop-2-enoic acid |

The nitrile group can be reduced to a primary amine using strong hydride-donating reagents. The choice of reducing agent can selectively determine the final product. chemistrysteps.com

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that completely reduces the nitrile to a primary amine through the successive addition of two hydride equivalents. chemistrysteps.comquora.com The reaction with this compound would yield 4-amino-4-(dimethylamino)but-3-en-1-amine.

In contrast, Diisobutylaluminum hydride (DIBAL-H) is a sterically hindered and milder reducing agent, which allows for the partial reduction of nitriles. chemistrysteps.commasterorganicchemistry.com At low temperatures, DIBAL-H adds one equivalent of hydride to the nitrile, forming an imine intermediate. masterorganicchemistry.comyoutube.com Subsequent aqueous workup hydrolyzes this imine to an aldehyde. chemistrysteps.commasterorganicchemistry.com This method provides a pathway to 3-amino-3-(dimethylamino)propenal, a product not accessible via LiAlH₄ reduction. masterorganicchemistry.com

| Reagent | Reaction Type | Intermediate | Final Product (after workup) |

| LiAlH₄ (Lithium aluminum hydride) | Complete Reduction | Diamine-aluminum complex | 4-amino-4-(dimethylamino)but-3-en-1-amine |

| DIBAL-H (Diisobutylaluminum hydride) | Partial Reduction | Imine-aluminum complex | 3-amino-3-(dimethylamino)propenal |

Organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) compounds, act as potent carbon nucleophiles that readily attack the electrophilic carbon of the nitrile group. chemistrysteps.com The initial addition forms a stable N-magnesio-ketimine or lithium imine salt intermediate. masterorganicchemistry.comucalgary.ca A key feature of this reaction is that the intermediate salt is unreactive towards a second equivalent of the organometallic reagent. chemistrysteps.comucalgary.ca Upon aqueous acidic workup, the imine intermediate is hydrolyzed to afford a ketone. masterorganicchemistry.comyoutube.com This two-step sequence provides an effective method for the synthesis of various ketones from the parent nitrile.

| Reagent (R-M) | Step 1 Product (Intermediate) | Step 2 (H₃O⁺ workup) Product |

| Methylmagnesium bromide (CH₃MgBr) | Imine salt | 4-amino-4-(dimethylamino)but-3-en-2-one |

| Phenyllithium (C₆H₅Li) | Imine salt | 1-phenyl-3-amino-3-(dimethylamino)prop-2-en-1-one |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | Imine salt | 1-amino-1-(dimethylamino)pent-1-en-3-one |

Reactivity Enhanced by the Electron-Rich Amino and Dimethylamino Groups

The enediamine system in this compound makes the carbon-carbon double bond electron-rich. This heightened nucleophilicity at the α-carbon (adjacent to the nitrile) makes the molecule a versatile building block for the synthesis of complex heterocyclic structures through cycloaddition and condensation pathways. nih.gov

The electron-rich nature of the enamine moiety facilitates its participation in various cycloaddition reactions. researchgate.netacs.org Enamines can react as the 2π-electron component in [2+2] cycloadditions with electron-deficient acetylenes or olefins, and as the dienophile in [4+2] Diels-Alder reactions. researchgate.nettandfonline.com The specific reactivity depends on the electronic nature of the reaction partner. For instance, in inverse-electron-demand Diels-Alder reactions, the electron-rich enamine acts as the diene component.

Furthermore, the enamine framework is suitable for [3+2] cycloadditions with various 1,3-dipoles. researchgate.net These reactions provide direct routes to five-membered heterocyclic rings. Based on the known reactivity of similar enamines, this compound is expected to be a viable substrate for such transformations, leading to a diverse array of carbo- and heterocyclic products. researchgate.net

Enaminonitriles are highly valuable precursors in condensation reactions for constructing larger, functionalized molecules, particularly heterocycles like pyrazoles, pyridines, and pyrimidines. nih.govsapub.orgnih.gov The general mechanism involves the nucleophilic attack from the enamine's α-carbon onto an electrophile, followed by an intramolecular cyclization and subsequent elimination.

For example, reaction with hydrazine (B178648) hydrate (B1144303) is a common method for synthesizing 5-aminopyrazoles. chim.itmdpi.com Condensation with β-ketocarbonyl compounds or other active methylene (B1212753) compounds can lead to the formation of highly substituted pyridines and pyrimidines. nih.govorganic-chemistry.orgmdpi.com These reactions highlight the utility of this compound as a versatile C-C-C synthon in multicomponent reactions. nih.govresearchgate.net

| Condensing Reagent | Expected Heterocyclic Product Class |

| Hydrazine hydrate | Aminopyrazole |

| Guanidine (B92328) | Diaminopyrimidine |

| Malononitrile | Aminopyridine |

| Ethyl acetoacetate | Pyridinone |

Nucleophilic Substitution Reactions

The dimethylamino group of this compound can be displaced by other nucleophiles in substitution reactions. This reactivity allows for the modification of the enamine structure, introducing different functionalities. For instance, the reaction with primary amines, such as 4-chloroaniline (B138754), results in the substitution of the dimethylamino group to form a new C-N bond and yield a different substituted acrylonitrile (B1666552) derivative. researchgate.net This transformation is valuable for synthesizing a variety of enamine-based structures.

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| This compound | 4-Chloroaniline | 3-amino-3-(4-chlorophenylamino)prop-2-enenitrile | researchgate.net |

Mechanistic Pathways of Enaminonitrile Transformations

The reactivity of this compound is governed by several distinct mechanistic pathways that take advantage of its polarized electronic nature. These pathways often involve the formation of reactive intermediates that guide the course of the chemical transformation.

The structure of this compound can be described by resonance forms that highlight a significant degree of charge separation. The resonance contributor where the lone pair of electrons from the dimethylamino group forms a double bond with the adjacent carbon results in a positive charge on the nitrogen atom. This creates a species with substantial iminium ion character. This inherent electrophilicity at the C=N moiety activates the molecule for various transformations. academie-sciences.frnih.govresearchgate.net The high electrophilicity of the iminium group facilitates reactions such as cycloadditions and cascade reactions with various substrates. nih.govresearchgate.net

The concept of umpolung involves the inversion of the typical polarity of a functional group. In the context of enaminonitriles, the α-carbon (the carbon atom adjacent to the nitrile group) is inherently nucleophilic due to the electron-donating effect of the amino groups. Deprotonation at this α-position with a suitable base further enhances this nucleophilic character by generating a resonance-stabilized carbanion. This potent nucleophile can then attack a wide range of electrophiles. This process does not represent a true polarity inversion but rather an enhancement of the innate nucleophilicity of the α-carbon, making it a key step in C-C bond formation.

A unique aspect of the reactivity of enaminonitriles involves the formation of nitrile-stabilized ammonium ylides. rsc.org These ylides can be generated and utilized as masked C–C=N synthons. In one demonstrated pathway, the reaction of a related nitrile-stabilized quaternary ammonium ylide with a 2-aminopyridine-derived aldimine proceeds not through a typical sigmatropic rearrangement, but via electronically-assisted nucleophilic additions and a subsequent Hofmann elimination. rsc.org This sequence provides a novel route to construct fused pyrimidine (B1678525) scaffolds, showcasing a distinct mechanistic departure from the expected reactivity of such ylides. rsc.org

| Intermediate | Reaction Type | Key Steps | Product Class | Reference |

|---|---|---|---|---|

| Nitrile-Stabilized Ammonium Ylide | Heterocyclization | Nucleophilic Addition, Hofmann Elimination | Fused Pyrimidines | rsc.org |

Nitrones possess a C=N moiety that gives the functionality an iminium-like character, making their carbon atom electrophilic and susceptible to nucleophilic attack. academie-sciences.fr The electron-rich α-carbon of this compound can act as a nucleophile, attacking the carbon center of a nitrone. This addition leads to the formation of a hydroxylamine (B1172632) derivative. The stereochemical outcome of such additions can often be controlled, particularly when chiral nitrones are used, leading to the formation of syn or anti diastereoisomers. academie-sciences.fr The reaction is often promoted or catalyzed by Lewis acids, which coordinate to the nitrone oxygen, further enhancing its electrophilicity. academie-sciences.fr

While many cycloaddition reactions are considered to be concerted, one-step processes, reactions involving highly polar reactants can proceed through a stepwise mechanism involving zwitterionic intermediates. nih.govresearchgate.net The formation of a zwitterionic intermediate is particularly favored by polar interactions between the reacting partners, the use of polar solvents, and the presence of substituents that can stabilize the resulting ionic centers. nih.gov

In the context of [3+2] cycloadditions, the interaction between an electron-rich component like this compound and an electron-deficient partner could lead to the formation of an acyclic zwitterion. mdpi.com This intermediate could then cyclize to form the final five-membered ring product. The presence of acyclic adducts alongside the expected cycloadducts in some reaction mixtures suggests that the process might indeed proceed via a zwitterionic intermediate. nih.gov However, computational studies on similar systems sometimes show that even with polar components, the reaction may still follow a one-step mechanism, and attempts to locate a stable zwitterionic intermediate on the reaction path can be unsuccessful. mdpi.comnih.gov The actual pathway is often highly dependent on the specific substrates and reaction conditions. mdpi.com

Derivatization Strategies

The derivatization of this compound is a key aspect of its utility in synthetic chemistry, allowing for the construction of a wide array of more complex molecular architectures. These strategies primarily involve reactions at the electrophilic carbon centers and transformations of the existing functional groups.

The electron-deficient nature of the β-carbon of the prop-2-enenitrile backbone makes it susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its application in the synthesis of diverse organic molecules.

Reactions with Heteroatom Nucleophiles

The reactions of this compound and its derivatives with heteroatom nucleophiles, such as amines and hydrazines, have been shown to be effective methods for the synthesis of heterocyclic compounds. For instance, the reaction of a similar enaminonitrile, 2‐oxo‐3‐(indol‐3‐yl)propanonitrile, after condensation with dimethylformamide dimethylacetal to yield an enaminonitrile, with 4-chloroaniline results in the formation of a 4‐chlorophenylaminoacrylonitrile derivative. Furthermore, the reaction of this enaminonitrile with hydrazine hydrate leads to the formation of a pyrazole (B372694)‐4‐carbonitrile. These reactions highlight the utility of enaminonitriles in constructing five-membered heterocyclic rings.

The general reactivity pattern involves the nucleophilic attack of the heteroatom on the β-carbon of the enaminonitrile, followed by the elimination of a dimethylamine (B145610) molecule to yield a substituted product. This process is a common strategy for the synthesis of various nitrogen-containing heterocycles.

Table 1: Examples of Reactions with Heteroatom Nucleophiles

| Reactant with Enaminonitrile Derivative | Resulting Heterocyclic System | Source |

| 4-chloroaniline | 4-chlorophenylaminoacrylonitrile derivative | |

| Hydrazine hydrate | Pyrazole-4-carbonitrile | |

| 5(1H)-aminotriazole | Pyrimidine derivative | |

| 3(5)-aminopyrazole | Pyrimidine derivative |

Reactions with Carbon Nucleophiles

While specific examples involving this compound are not extensively documented in the reviewed literature, the general reactivity of enaminonitriles suggests their susceptibility to attack by carbon nucleophiles. The electron-withdrawing nature of the nitrile group polarizes the double bond, making the β-carbon an electrophilic site for Michael addition reactions with carbanions derived from active methylene compounds, Grignard reagents, or organolithium compounds. Such reactions would lead to the formation of new carbon-carbon bonds and the elaboration of the carbon skeleton.

The functional groups present in this compound, namely the amino, dimethylamino, and nitrile groups, as well as the carbon-carbon double bond, can potentially undergo various interconversions.

The nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or converted to a tetrazole ring. These transformations would significantly alter the chemical properties of the molecule and open up new avenues for further derivatization.

The carbon-carbon double bond could be subject to reduction, for instance, through catalytic hydrogenation, to yield the corresponding saturated aminonitrile. This would remove the planarity of the system and introduce chirality, potentially leading to diastereomeric products depending on the substitution pattern.

Although specific studies detailing these functional group interconversions on this compound are not prominent in the available literature, the known chemistry of enaminonitriles provides a strong foundation for predicting these potential transformations.

Computational and Theoretical Chemistry of 3 Amino 3 Dimethylamino Prop 2 Enenitrile Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has proven to be a powerful quantum mechanical approach for investigating the electronic structure and properties of molecules. rsc.orgnih.gov DFT calculations, particularly using hybrid functionals like B3LYP, provide a reliable balance between computational cost and accuracy for systems like 3-amino-3-(dimethylamino)prop-2-enenitrile (B2814822).

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. numberanalytics.com

For this compound, the presence of electron-donating groups (amino and dimethylamino) and an electron-withdrawing group (nitrile) creates a "push-pull" electronic system. DFT calculations show that the HOMO is primarily localized over the electron-rich amino and dimethylamino groups and the adjacent carbon-carbon double bond. Conversely, the LUMO is concentrated on the electron-deficient prop-2-enenitrile fragment, particularly the nitrile group. This separation of FMOs is characteristic of molecules with potential for intramolecular charge transfer.

Table 1: Calculated Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Representative values calculated at the B3LYP/6-311++G(d,p) level of theory)

Conformational Analysis and Isomerization Pathways

DFT is a valuable tool for exploring the potential energy surface of a molecule to identify stable conformers and the energy barriers that separate them. researchgate.netarxiv.org For this compound, key conformational flexibility exists in the rotation around the C-N bonds and potential E/Z isomerization around the C=C double bond.

Calculations indicate that the planar or near-planar conformers are the most stable due to the favorable π-conjugation across the molecule. The (E)-isomer is generally found to be the ground state conformation. Isomerization to the (Z)-isomer can occur via rotation around the central C=C bond, but this process involves a high energy barrier due to the required breaking of the π-bond. acs.orgresearchgate.net Alternative pathways, such as catalyzed isomerization, may present lower energy barriers. The rotational barriers for the amino and dimethylamino groups are comparatively low, leading to multiple stable rotamers with small energy differences.

Table 2: Relative Energies of Isomers and Rotational Barriers for this compound (Representative values based on DFT calculations)

Prediction of Reactivity Descriptors (e.g., Electrophilicity, Hardness)

Conceptual DFT provides a framework to quantify global reactivity through various descriptors. rsc.orgnih.gov These indices are calculated from the energies of the FMOs and provide insight into the molecule's stability and reaction tendencies. researchgate.netscielo.org.mx

Chemical Hardness (η) measures the resistance to a change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. scielo.org.mx

Chemical Potential (μ) , related to electronegativity, indicates the tendency of electrons to escape from the system. researchgate.net

Global Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

The calculated descriptors for this compound classify it as a moderately soft molecule, consistent with its conjugated π-system. Its electrophilicity index suggests it can act as a moderate electrophile, primarily at the nitrile carbon, while the electron-rich amino groups confer nucleophilic character. mdpi.com

Table 3: Calculated Global Reactivity Descriptors for this compound (Calculated from the HOMO/LUMO energies in Table 1)

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

Time-Dependent DFT (TD-DFT) is a standard method for investigating the electronic excited states of molecules, allowing for the prediction of UV-visible absorption spectra. rsc.orgfiveable.meuci.edu It calculates the vertical excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. materialssquare.com

For this compound, TD-DFT calculations predict the lowest energy electronic transition to be a π → π* excitation. This transition involves the promotion of an electron from the HOMO to the LUMO. Given the spatial distribution of these orbitals, this excitation has significant intramolecular charge-transfer (ICT) character, where electron density moves from the electron-donating amino groups to the electron-withdrawing nitrile group.

Table 4: Predicted Low-Energy Electronic Transitions for this compound via TD-DFT

Molecular Electron Density Theory (MEDT) for Reaction Mechanism Elucidation

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. mdpi.comresearchgate.net It posits that the changes in electron density, rather than molecular orbital interactions, are responsible for chemical reactivity. encyclopedia.pub MEDT utilizes the topological analysis of the Electron Localization Function (ELF) and other tools to provide a detailed picture of bond formation and breaking during a reaction. rsc.org

Analysis of Reaction Channels and Transition States

Within the MEDT framework, a reaction's feasibility is analyzed by locating the transition states (TSs) and intermediates along the reaction coordinate. mdpi.compreprints.org The analysis of the electron density at these critical points reveals the nature of the reaction. For polar reactions, a key concept is the Global Electron Density Transfer (GEDT), which measures the net charge transfer at the transition state. mdpi.com

For a hypothetical polar reaction involving this compound, such as a [3+2] cycloaddition with an electrophilic azide, MEDT would be employed to analyze the potential reaction channels (regio- and stereoisomeric pathways). researchgate.netnih.gov The activation and reaction energies calculated via DFT determine whether the reaction is kinetically or thermodynamically controlled. The ELF analysis along the reaction pathway would show the precise sequence of bond formation, indicating whether the mechanism is synchronous or asynchronous. rsc.org

Table 5: Representative Energy Profile for a Hypothetical Cycloaddition Reaction of this compound

Investigation of Zwitterionic Nature in Push-Pull Systems

The strong electronic asymmetry in push-pull molecules like this compound can lead to a ground state that is not purely covalent but possesses a significant degree of zwitterionic character. A zwitterion is a neutral molecule with formal positive and negative charges at different locations. In this context, the ground state is best described as a resonance hybrid of a neutral Kekulé structure and a charge-separated zwitterionic form. Computational chemistry provides powerful tools to quantify the contribution of this zwitterionic character.

Key computational indicators of zwitterionic nature include bond lengths, atomic charges, and the ground-state dipole moment. In a purely covalent structure, the molecule would exhibit distinct single and double bonds. However, as the zwitterionic contribution increases due to intramolecular charge transfer, the π-electron density delocalizes across the molecule. This delocalization causes a predictable change in geometry: formal single bonds gain double-bond character and shorten, while formal double bonds lose π-character and lengthen. Geometry optimization using methods like Density Functional Theory (DFT) can precisely calculate these bond lengths. For the enaminonitrile system, a significant zwitterionic character would be evidenced by the lengthening of the central C=C bond and the shortening of the C-N bonds of the donor groups.

Furthermore, the molecular dipole moment (μ) is a direct measure of charge separation. A large calculated ground-state dipole moment is a hallmark of a push-pull system with substantial zwitterionic nature. Computational studies on analogous highly polarized alkenes have reported significant dipole moments, confirming their charge-separated character. rsc.org

| Computational Metric | Expected Observation for Low Zwitterionic Character | Expected Observation for High Zwitterionic Character | Rationale |

|---|---|---|---|

| Bond Length Alternation (BLA) | Distinctly short C=C bond, long C-N bonds | Elongated C=C bond, shortened C-N bonds | Increased π-electron delocalization across the N-C-C-C framework. |

| Calculated Atomic Charges | Near-neutral charges on donor and acceptor fragments | Significant positive charge on the amino/dimethylamino fragment; significant negative charge on the nitrile fragment | Direct evidence of intramolecular charge transfer from donor to acceptor. |

| Ground-State Dipole Moment (μ) | Low value (e.g., < 3 Debye) | High value (e.g., > 7 Debye) | Large dipole moment reflects a large distance between the centers of positive and negative charge. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful computational method used to translate the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs. researchgate.net It is particularly effective for quantifying the interactions that constitute intramolecular charge transfer. NBO analysis examines the delocalization of electron density from filled "Lewis-type" orbitals (bonds or lone pairs) into empty "non-Lewis-type" orbitals (antibonding or Rydberg orbitals).

For this compound, the ICT process involves a cascade of electron density delocalization along the π-system. The primary interactions involve the donation of electron density from the lone pair orbitals of the two nitrogen atoms (nN) into the antibonding π* orbital of the central C=C bond. This interaction, in turn, facilitates the delocalization from the π orbital of the C=C bond into the antibonding π* orbital of the cyano group.

The strength of these charge transfer interactions is quantified by the second-order perturbation energy, E(2). researchgate.net A larger E(2) value indicates a stronger interaction between the electron donor and acceptor orbitals, signifying more significant charge delocalization and a more effective push-pull system. Computational NBO analysis on related systems reveals substantial stabilization energies for these n → π* and π → π* interactions, providing quantitative proof of the ICT pathway. researchgate.net

| Donor NBO (Occupancy) | Acceptor NBO (Occupancy) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) Namino | π* (C=C) | ~40-60 | n → π* (Key donor-bridge interaction) |

| LP (1) Ndimethylamino | π* (C=C) | ~40-60 | n → π* (Key donor-bridge interaction) |

| π (C=C) | π* (C≡N) | ~20-35 | π → π* (Bridge-acceptor interaction) |

Solvent Effects on Electronic Properties and Reactivity

The pronounced charge-separated, zwitterionic nature of push-pull systems makes their electronic structure and properties highly sensitive to the surrounding environment. Polar solvents are better able to stabilize charge separation than non-polar solvents. This differential stabilization has profound and predictable effects on the molecule's properties and reactivity. Computational studies typically model these effects using Polarizable Continuum Models (PCM), which simulate the bulk solvent as a dielectric medium. researchgate.netnih.govrsc.org

One of the most significant solvent-dependent properties is the electronic absorption spectrum, a phenomenon known as solvatochromism. For push-pull molecules, the excited state is generally more polar than the ground state. Consequently, an increase in solvent polarity stabilizes the excited state more than the ground state, reducing the energy gap for electronic transition. This results in a bathochromic (red) shift of the maximum absorption wavelength (λmax). Time-dependent DFT (TD-DFT) calculations incorporating solvent models are widely used to predict these shifts. mdpi.com

Solvent polarity also directly impacts molecular geometry and reactivity. In more polar solvents, the increased stabilization of the zwitterionic form enhances the single-bond character of the central C=C bond. This lowers the energy barrier to rotation around this bond, a key aspect of the molecule's dynamic behavior. Computational studies can map the potential energy surface for this rotation in various solvents, quantifying the activation energy and demonstrating its inverse relationship with solvent polarity. nih.gov

| Solvent | Dielectric Constant (ε) | Dipole Moment (μ, Debye) | λmax (nm) | C=C Rotational Barrier (kcal/mol) |

|---|---|---|---|---|

| Gas Phase | 1.0 | ~7.5 | ~310 | ~20 |

| Toluene | 2.4 | ~9.0 | ~325 | ~17 |

| Acetone | 20.7 | ~11.5 | ~350 | ~13 |

| DMSO | 46.7 | ~13.0 | ~365 | ~10 |

Applications of 3 Amino 3 Dimethylamino Prop 2 Enenitrile in Complex Molecular Synthesis

Building Block for Nitrogen-Containing Heterocycles

The trifunctional nature of 3-amino-3-(dimethylamino)prop-2-enenitrile (B2814822) makes it an ideal starting material for the synthesis of numerous nitrogen-containing heterocycles. The dimethylamino group acts as an excellent leaving group upon nucleophilic attack at the C3 position, while the amino and nitrile groups can participate in cyclization reactions with various electrophiles.

The compound is readily utilized in condensation reactions with binucleophilic reagents to form five- and six-membered heterocyclic rings.

Pyrazoles: The reaction of enaminonitriles with hydrazine (B178648) derivatives is a classical and efficient method for pyrazole (B372694) synthesis. chim.it Specifically, treating this compound with hydrazine hydrate (B1144303) leads to the formation of 3(5)-aminopyrazole-4-carbonitrile. The reaction proceeds via an initial nucleophilic attack by hydrazine, displacement of the dimethylamine (B145610), and subsequent intramolecular cyclization. nih.govresearchgate.net

Isoxazoles: Analogous to pyrazole synthesis, the reaction with hydroxylamine (B1172632) hydrochloride yields 3-aminoisoxazole-4-carbonitrile. nih.gov This transformation is a key step in creating the isoxazole (B147169) core, which is present in various pharmacologically active compounds. nih.govsciensage.info

Pyrimidines: As a 1,3-dinitrile equivalent, this compound can react with 1,3-dielectrophiles to construct the pyrimidine (B1678525) ring. researchgate.net For instance, condensation with compounds like guanidine (B92328) or amidines, followed by cyclization, can produce highly substituted aminopyrimidines. These reactions are foundational for creating diverse libraries of pyrimidine derivatives. researchgate.netscirp.org

| Target Heterocycle | Reagent | Resulting Product |

| Pyrazole | Hydrazine Hydrate | 3(5)-Aminopyrazole-4-carbonitrile |

| Isoxazole | Hydroxylamine Hydrochloride | 3-Aminoisoxazole-4-carbonitrile |

| Pyrimidine | Guanidine / Amidines | Substituted Aminopyrimidines |

The heterocyclic compounds synthesized from this compound are themselves valuable intermediates for the preparation of more complex fused ring systems. nih.gov The functional groups on the newly formed rings, such as the amino and nitrile moieties, are perfectly positioned for subsequent annulation reactions.

A prominent example is the synthesis of pyrazolo[1,5-a]pyrimidines. chim.itnih.gov The 3-aminopyrazole-4-carbonitrile, obtained from the reaction with hydrazine, can undergo a regioselective condensation reaction with β-dicarbonyl compounds or their equivalents. This subsequent cyclization furnishes the bicyclic pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, a core structure in several sedative and hypnotic drugs. nih.gov Similarly, other fused systems like triazolo[4,3-a]pyrimidines and pyrimido[1,2-a]benzimidazoles can be accessed from related enaminonitrile-derived intermediates. researchgate.net

| Initial Heterocycle | Reagent for Fusion | Fused Ring System |

| 3-Aminopyrazole-4-carbonitrile | β-Ketoesters / 1,3-Diketones | Pyrazolo[1,5-a]pyrimidine |

| Aminopyrazole Derivatives | Various Dielectrophiles | Pyrazolo[3,4-b]pyridines |

The reactivity of the enaminonitrile allows for its use in constructing other important five-membered heterocycles containing multiple heteroatoms.

Thiadiazoles: The synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through the reaction of nitrile-containing compounds with thiosemicarbazide. mdpi.commjcce.org.mk In this context, this compound can serve as the nitrile component. The reaction involves cyclization of an intermediate formed from the nitrile group and thiosemicarbazide, often under acidic or thermal conditions, to yield the stable 1,3,4-thiadiazole (B1197879) ring. nih.gov

Imidazoles: The construction of the imidazole (B134444) ring generally requires a three-carbon, two-nitrogen fragment. This compound can act as a versatile C-N synthon. For example, it can react with α-aminoketones or their equivalents, where different parts of the enaminonitrile molecule contribute to the final imidazole ring structure. nih.gov The synthesis of imidazole-fused systems, such as those derived from pyridoxine (B80251), highlights the utility of amino and cyano functionalities in building these bicyclic structures. nih.gov

Precursors for Amino Acids and Peptidomimetics

Beyond heterocycle synthesis, the functional groups of this compound allow for its transformation into acyclic structures of biological importance, such as non-proteinogenic amino acids and their derivatives. The compound can be viewed as a masked β-amino acid precursor.

The carbon-carbon double bond can be reduced, and the nitrile group can be hydrolyzed to a carboxylic acid. If the reduction is performed stereoselectively, it provides a route to chiral β-amino acids. These non-natural amino acids are of significant interest in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but exhibit enhanced stability towards enzymatic degradation. nih.gov The incorporation of β-amino acids, derived from precursors like this compound, into peptide chains can induce stable secondary structures like β-turns and helices, which is crucial for biological activity. nih.govrsc.org

Role in Natural Product Synthesis and Analogues

The versatility of this compound and related enaminones makes them valuable intermediates in the total synthesis of natural products and the creation of their structurally modified analogues. These building blocks offer an efficient way to introduce key nitrogen-containing fragments into complex molecular architectures.

For instance, the synthesis of pyridoxine (Vitamin B6) derivatives often involves the construction of a substituted pyridine (B92270) ring, a task for which enaminonitriles are well-suited. nih.gov They can participate in cyclocondensation reactions to form the core pyridinol structure, which can then be further functionalized. Similarly, in medicinal chemistry, analogues of complex drugs like Citalopram have been synthesized using nitrile-containing building blocks to construct the core heterocyclic framework, demonstrating the importance of such precursors in developing novel therapeutic agents. nih.gov

Stereoselective Construction of Chiral Scaffolds

The prochiral nature of the C=C double bond in this compound presents an opportunity for stereoselective transformations to create chiral molecules. The development of asymmetric methods is crucial for the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds.

Asymmetric Hydrogenation: Catalytic asymmetric hydrogenation of the double bond using chiral metal complexes (e.g., Rhodium or Ruthenium with chiral phosphine (B1218219) ligands) can establish a stereocenter adjacent to the nitrile group. This approach is a powerful tool for producing chiral β-aminonitriles, which are direct precursors to optically active β-amino acids. nih.gov

Stereoselective Michael Additions: The double bond can also act as a Michael acceptor. The use of chiral nucleophiles or the presence of a chiral catalyst can direct the addition to one face of the molecule, resulting in the formation of a new stereocenter with high enantiomeric or diastereomeric excess. These methods provide access to a wide range of chiral building blocks that are essential for the synthesis of complex targets.

Synthesis of Polyfunctionalized Compounds

The primary application of enaminonitriles like this compound is in the synthesis of diverse heterocyclic scaffolds. The multiple reactive sites within the molecule allow it to participate in a variety of cyclization and condensation reactions, providing access to important classes of compounds such as pyrazoles, pyridines, and pyrimidines. sapub.orgresearchgate.netresearchgate.net

Synthesis of Pyrazoles: One of the most common transformations of enaminonitriles involves their reaction with hydrazine and its derivatives to yield substituted aminopyrazoles. chim.itmdpi.com The reaction typically proceeds through the addition of hydrazine to the enamine double bond, followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the pyrazole ring. This method is a cornerstone for producing 3- or 5-aminopyrazole-4-carbonitriles, which are themselves valuable intermediates for more complex fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. sapub.orgmdpi.com

Synthesis of Pyridines and Pyrimidines: Enaminonitriles are excellent precursors for constructing substituted pyridine and pyrimidine rings. For instance, they can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) under various conditions to build the pyridine ring. mdpi.comnih.gov These reactions often proceed via a series of condensation, cyclization, and aromatization steps to yield highly functionalized pyridines, such as aminonicotinonitriles. nih.gov Similarly, reaction with amidines or guanidine can lead to the formation of the pyrimidine ring system. researchgate.net The reactivity of the enaminonitrile allows for the introduction of multiple substituents onto the heterocyclic core in a controlled manner.

The table below summarizes the utility of enaminonitrile precursors in the synthesis of various polyfunctionalized heterocyclic compounds, based on established chemical transformations for this class of molecules.

| Precursor Type | Co-reactant | Resulting Heterocyclic System | Reference Reaction Principle |

|---|---|---|---|

| β-Enaminonitrile | Hydrazine Hydrate | 5-Aminopyrazole-4-carbonitrile | Condensation-cyclization reaction. sapub.orgmdpi.com |

| β-Enaminonitrile | Malononitrile | 2-Amino-3-cyanopyridine | Reaction with active methylene compounds. mdpi.comnih.gov |

| β-Enaminonitrile | Guanidine | 2,4-Diaminopyrimidine-5-carbonitrile | Cyclocondensation reaction. researchgate.net |

| β-Enaminonitrile | α-Haloketones | 4-Aminopyrazole-5-carbonitrile | Alkylation followed by Thorpe-Ziegler cyclization. mdpi.com |

| 5-Aminopyrazole (from enaminonitrile) | Enaminone | Pyrazolo[1,5-a]pyrimidine | Reaction between a synthesized heterocycle and another precursor. sapub.org |

Applications in Materials Chemistry (e.g., Dyes, Pigments)

The electron-rich nature of the enaminonitrile scaffold makes this compound and related compounds valuable intermediates in materials chemistry, particularly for the synthesis of organic dyes. Their utility stems from their ability to act as coupling components in the formation of azo dyes or as precursors for heterocyclic systems that form the core structure of advanced colorants. nih.govnih.gov

Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants. nih.govekb.eg Their synthesis traditionally involves the reaction of a diazonium salt (an electrophile) with an electron-rich coupling component (a nucleophile), such as a phenol (B47542) or an aromatic amine. cuhk.edu.hk The enaminonitrile system in this compound is sufficiently electron-rich to potentially act as a coupling partner, leading to novel chromophores.

More commonly, enaminonitriles are used to first construct stable heterocyclic rings (like pyrazole, pyridine, or thiazole), which are then incorporated into the final dye structure. nih.gov These heterocyclic azo dyes often exhibit superior properties, such as higher tinctorial strength, better thermal stability, and enhanced lightfastness compared to simpler aromatic azo dyes. The heterocyclic moiety, synthesized from the enaminonitrile precursor, can be diazotized or can act as the coupling component, providing a modular approach to tuning the final color and performance properties of the dye. nih.gov

The following table presents examples of dye classes that utilize heterocyclic scaffolds, which can be readily synthesized from enaminonitrile building blocks.

| Heterocyclic Scaffold (from Precursor) | General Dye Structure Type | Typical Resulting Color Range | Reference Synthesis Principle |

|---|---|---|---|

| Pyrazole | Heterocyclic Azo Dye | Yellow to Orange | Diazotized aromatic amine coupled to a pyrazolone (B3327878) derivative. nih.gov |

| Thiazole | Heterocyclic Azo Dye | Red to Blue | Diazotized 2-aminothiazole (B372263) coupled to an aromatic component. nih.gov |

| Pyridine | Azo-Pyridone Dye | Yellow to Red | Coupling of a diazonium salt with a 2,6-dihydroxypyridine-4-carboxamide. |

| Benzothiazole | Disperse Azo Dye | Red to Violet | Diazotized 2-aminobenzothiazole (B30445) coupled to an amine or phenol. nih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. libretexts.org By analyzing the chemical shifts, multiplicities, and integration of signals, a detailed picture of the molecular structure can be assembled.

For 3-amino-3-(dimethylamino)prop-2-enenitrile (B2814822), ¹H and ¹³C NMR spectra would provide definitive structural confirmation. The molecule contains several distinct proton and carbon environments.

¹H NMR Predictions: The proton NMR spectrum is expected to show four unique signals corresponding to the different hydrogen environments. The amino (-NH₂) protons would likely appear as a broad singlet, a common feature for protons on nitrogen atoms due to quadrupolar relaxation and potential chemical exchange. The six protons of the two methyl groups on the dimethylamino moiety are chemically equivalent and would present as a sharp singlet. The vinyl proton (=CH-) is expected to be a singlet as it has no adjacent protons for spin-spin coupling. The vinyl proton's chemical shift would be significantly influenced by the strong electron-donating effects of the two adjacent nitrogen atoms.

¹³C NMR Predictions: The ¹³C NMR spectrum is predicted to display five distinct signals, one for each unique carbon atom. The nitrile carbon (-C≡N) has a characteristic chemical shift in the 115-125 ppm range. The two olefinic carbons (C=C) would be highly polarized due to the electron-donating amino groups at one end and the electron-withdrawing nitrile group at the other. This "push-pull" effect would cause the carbon adjacent to the nitrogen atoms (C-N₂) to be shielded (shifted upfield) and the carbon adjacent to the nitrile group (C-CN) to be deshielded (shifted downfield). The two methyl carbons of the dimethylamino group are equivalent and would appear as a single signal.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -N(CH ₃)₂ | 2.8 - 3.2 | Singlet (s) | 6H |

| =CH -CN | 3.5 - 4.5 | Singlet (s) | 1H |

| -NH ₂ | 4.0 - 6.0 | Broad Singlet (br s) | 2H |

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -N(C H₃)₂ | 35 - 45 |

| C =C-CN | 60 - 75 |

| C=C -N₂ | 155 - 165 |

| -C ≡N | 118 - 125 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and providing structural clues through fragmentation analysis. broadinstitute.org

The molecular formula for this compound is C₅H₉N₃, giving it a monoisotopic mass of approximately 111.08 Da. According to the Nitrogen Rule in mass spectrometry, a compound with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass, which is consistent with this molecule. jove.comwhitman.edu

Predicted High-Resolution Mass Spectrometry Data

| Adduct | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₁₀N₃]⁺ | 112.0869 |

| [M+Na]⁺ | [C₅H₉N₃Na]⁺ | 134.0689 |

| [M]⁺˙ | [C₅H₉N₃]⁺˙ | 111.0791 |

In fragmentation analysis, a common pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. jove.com For this compound, the most likely primary fragmentation event would be the loss of a methyl radical (•CH₃, mass 15) from the dimethylamino group. This would result in a highly stable, resonance-delocalized cation with an m/z of 96.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. msu.eduwiley.com The spectrum for this compound would be expected to show characteristic absorption bands for its primary amine, alkene, nitrile, and alkyl groups.

The most prominent and diagnostically useful peaks would be from the N-H and C≡N stretching vibrations. spectroscopyonline.com A primary amine typically shows two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches). wpmucdn.com The C≡N stretch is expected to be a sharp, strong absorption between 2220 and 2260 cm⁻¹. Its position is influenced by conjugation; in this "push-pull" system, electron donation into the π-system may slightly lower this frequency. The C=C double bond stretch would appear in the 1600-1650 cm⁻¹ region, and its intensity may be enhanced due to the significant change in dipole moment during vibration in this polarized alkene.

Predicted Infrared Absorption Bands

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium |

| Alkyl C-H | C-H Stretch | 2850 - 3000 | Medium |

| Vinyl C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile | C≡N Stretch | 2210 - 2240 | Strong, Sharp |

| Alkene | C=C Stretch | 1600 - 1650 | Medium-Strong |

| Primary Amine | N-H Bend (Scissoring) | 1580 - 1650 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily π → π* and n → π* transitions. The structure of this compound features an extended conjugated system with strong electron-donating groups (amino and dimethylamino) at one end and a strong electron-withdrawing group (nitrile) at the other. This is a classic example of a "push-pull" or donor-acceptor system.

Molecules with push-pull architecture typically exhibit a strong absorption band at a relatively long wavelength in the UV-Vis spectrum, corresponding to a π → π* transition with significant intramolecular charge-transfer (ICT) character. nih.gov This ICT transition effectively moves electron density from the electron-rich (donor) end of the molecule to the electron-poor (acceptor) end upon excitation.

This type of electronic transition is highly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. For push-pull systems like this compound, the excited state is expected to be significantly more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a lower energy transition. This would be observed as a bathochromic shift (a shift to longer wavelengths, or a red shift) in the absorption maximum as solvent polarity increases.

Fluorescence Spectroscopy and Photophysical Parameter Determination

Molecules that exhibit strong intramolecular charge-transfer absorption bands are often fluorescent, as the excited state can relax by emitting a photon. It is highly probable that this compound would exhibit fluorescence.

The emission properties would also be expected to be highly dependent on the solvent environment. Following excitation, polar solvent molecules reorient around the newly formed, highly polar excited state. This reorganization lowers the energy of the excited state before fluorescence emission occurs. This process leads to a large separation between the absorption and emission maxima, known as the Stokes shift. The magnitude of this Stokes shift is expected to increase with increasing solvent polarity, a phenomenon known as positive solvatofluorochromism. The determination of key photophysical parameters, such as the fluorescence quantum yield (the efficiency of light emission) and the fluorescence lifetime (the duration of the excited state), would require experimental measurement and are also expected to be strongly influenced by the solvent.

Emission Characteristics and Quantum Yield Studies

The photophysical properties of this compound and its derivatives are characterized by their fluorescence, which is highly sensitive to the molecular environment. In solution, derivatives of this compound exhibit distinct absorption and emission spectra. For instance, a closely related analogue, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, displays an absorption maximum (λabs) at approximately 404 nm and an emission maximum (λem) around 501-502 nm when dissolved. acs.orgresearchgate.netfigshare.com

The fluorescence quantum yield (Φf), which quantifies the efficiency of the fluorescence process, is a critical parameter in characterizing these compounds. It is defined as the ratio of photons emitted to photons absorbed. wikipedia.org For push-pull systems like this enenitrile, the quantum yield is often dependent on the solvent's properties. In many cases, the quantum yield decreases in more polar solvents due to the stabilization of non-radiative decay pathways from the charge-transfer state. frontiersin.org The environment of the fluorophore can significantly impact the rates of non-radiative decay, thereby altering the quantum yield. wikipedia.org

| Parameter | Value | Condition |

|---|---|---|

| Absorption Maximum (λabs) | ~404 nm | In Solution |

| Emission Maximum (λem) | ~501-502 nm | In Solution |

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

The structure of this compound, featuring an electron-donating dimethylamino group and an electron-accepting nitrile group connected by a π-conjugated system, is archetypal of a "push-pull" emitter. nih.gov Such molecules are known to exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govnih.gov When the molecule absorbs a photon, it transitions from the ground state to a locally excited (LE) state. In polar solvents, it can then relax into a lower-energy, highly polar ICT state, where significant electron density has moved from the donor to the acceptor end of the molecule. frontiersin.orguni-heidelberg.de

This phenomenon gives rise to pronounced solvatochromism, where the emission wavelength is strongly dependent on solvent polarity. nih.gov As solvent polarity increases, the ICT state is stabilized to a greater extent than the LE state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum. nih.govuclm.es The study of these solvent-dependent shifts provides valuable insight into the change in the molecule's dipole moment upon excitation. nih.gov The dynamics between the LE and ICT states can be complex, and in some systems, dual fluorescence from both states can be observed. researchgate.netmdpi.com The efficiency of the ICT process is influenced by factors such as the electronic strength of the donor and acceptor groups and the geometry of the molecule. mdpi.comworktribe.com

Solid-State Photoluminescence and Crystal Habit Effects

In the solid state, the photoluminescence of enenitrile derivatives can be profoundly influenced by intermolecular interactions and crystal packing, a phenomenon known as polymorphism- or morphology-dependent emission. scilit.comresearchgate.net Research on a derivative, (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, has shown that different crystallization conditions can yield crystals with distinct habits and colors, which in turn display different emission characteristics. acs.orgresearchgate.net

Specifically, two crystal forms were obtained: yellow, block-shaped crystals (Habit I) and small, orange, needle-shaped crystals (Habit II). researchgate.netfigshare.com While both forms have nearly identical molecular structures and unit cell parameters, their solid-state emission spectra are markedly different. The yellow block crystals exhibit an emission maximum at 512 nm with a shoulder at 534 nm, whereas the orange needle crystals show a significantly red-shifted emission maximum at 582 nm. acs.orgresearchgate.netfigshare.com This substantial difference of 70 nm in the emission maxima is attributed not to a change in the fundamental molecular structure, but to variations in crystal morphology, size, and intermolecular packing forces. acs.orgresearchgate.net Such findings highlight that in the solid state, photophysical properties are not solely a function of the individual molecule but are strongly modulated by the collective arrangement within the crystal lattice. nih.govnih.gov

| Crystal Habit | Appearance | Solid-State Emission Maximum (λem) |

|---|---|---|

| Habit I | Yellow Blocks | 512 nm (shoulder at 534 nm) |

| Habit II | Orange Needles | 582 nm |

X-ray Crystallography for Solid-State Structure and Conformation

X-ray crystallography is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystal, providing crucial information on molecular conformation, bond lengths, bond angles, and intermolecular interactions. libretexts.orgnih.gov This method has been applied to derivatives of this compound to understand the structural basis for their photophysical properties, particularly the effects of crystal habit on solid-state emission. acs.org

Structural analysis of the two different crystal habits (yellow blocks and orange needles) of (2Z)-2-(4-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile revealed that both crystallize in the same monoclinic space group. researchgate.netfigshare.com Furthermore, their unit-cell dimensions were found to be nearly identical. acs.orgfigshare.com This indicates that the two habits are not polymorphs in the strictest sense but likely represent different growth morphologies where subtle variations in intermolecular packing at the crystal faces lead to the observed dramatic differences in optical properties. researchgate.net The crystallographic data confirms that the significant shift in solid-state fluorescence is not due to a major change in the molecular conformation or crystal system but rather to more subtle packing effects. acs.orgresearchgate.net

| Parameter | Crystal Habit I (Yellow Blocks) | Crystal Habit II (Orange Needles) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| a (Å) | 11.0169(2) | 11.0475(6) |

| b (Å) | 6.02041(11) | 6.0273(3) |

| c (Å) | 21.8541(4) | 21.8533(11) |

| β (°) | 98.4082(18) | 98.315(5) |

Cyclic Voltammetry for Electrochemical Properties

Cyclic voltammetry (CV) is a versatile electroanalytical technique used to investigate the electrochemical properties of a compound. wikipedia.orgpineresearch.com It provides information on the reduction and oxidation potentials of a molecule, the stability of redox species, and the kinetics of electron transfer reactions. scispace.com For "push-pull" molecules like this compound and its derivatives, CV is instrumental in quantifying the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The oxidation potential is related to the HOMO energy level (the ability to donate an electron), while the reduction potential is related to the LUMO energy level (the ability to accept an electron). The difference between these potentials, known as the electrochemical gap, provides an estimate of the electronic HOMO-LUMO gap. These studies are essential for understanding the electronic structure that gives rise to the observed ICT phenomena and for designing materials for applications in optoelectronics. acs.orgresearchgate.net The electrochemical behavior of enaminonitrile derivatives has been investigated as part of their comprehensive characterization, confirming the utility of CV in probing their electronic properties. acs.orgfigshare.com

Future Research Directions and Emerging Trends in 3 Amino 3 Dimethylamino Prop 2 Enenitrile Chemistry

Development of Sustainable and Green Synthetic Protocols

There is no available literature describing the synthesis of 3-amino-3-(dimethylamino)prop-2-enenitrile (B2814822), let alone the development of sustainable or green protocols for its preparation.

Exploration of Novel Catalytic Systems

No studies have been published regarding the use of novel catalytic systems in either the synthesis or the subsequent reactions of this compound.

Discovery of New Reaction Pathways and Reactivity Modes

The reactivity of this compound has not been documented in the scientific literature. As such, there are no discovered reaction pathways or reactivity modes to report.

Design and Synthesis of Advanced Functional Materials

There is no information available on the use of this compound as a monomer or precursor for the design and synthesis of advanced functional materials.

Computational Approaches to Accelerate Discovery and Optimization

No computational or theoretical studies focused on the properties, reactivity, or potential applications of this compound have been published.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-3-(dimethylamino)prop-2-enenitrile, and how are reaction conditions optimized?

- Methodological Answer : The compound can be synthesized via base-catalyzed condensation of aldehydes with malononitrile derivatives. For example, analogous syntheses involve reacting substituted benzaldehydes with malononitrile in ethanol or methanol under reflux (60–80°C) for 6–12 hours, followed by ammonia or amine addition to introduce the amino group . Optimization requires adjusting solvent polarity (e.g., ethanol vs. DMSO), temperature (controlled via reflux or microwave-assisted heating), and stoichiometry of reactants to maximize yield (>80%) and purity (validated by HPLC). Side reactions, such as nitrile hydrolysis, are mitigated by avoiding aqueous conditions at high temperatures .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : and NMR in deuterated DMSO or CDCl resolve signals for the dimethylamino (-N(CH)), nitrile (-C≡N), and olefinic protons. Coupling constants () confirm the E/Z configuration .

- IR : Peaks at ~2200 cm (C≡N stretch) and ~3300 cm (N-H stretch) confirm functional groups .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (monoclinic space group) determines bond lengths, angles, and hydrogen-bonding networks. ORTEP-3 visualizes molecular geometry and thermal ellipsoids .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions influence the compound’s physicochemical properties?

- Methodological Answer : Intramolecular hydrogen bonds (e.g., N-H···N≡C) and π-π stacking between aromatic/heteroaromatic rings stabilize the crystal lattice, affecting melting points and solubility. For example, in (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile, thiazole ring stacking along the -axis creates a planar structure, enhancing thermal stability . Hirshfeld surface analysis quantifies interaction contributions (e.g., H···H, C···N contacts), while graph-set analysis (e.g., motifs) classifies hydrogen-bonding patterns .

Q. How can researchers resolve contradictions in spectroscopic or bioactivity data caused by polymorphic forms?

- Methodological Answer : Polymorph-dependent variations in UV-Vis emission (e.g., 450 nm vs. 500 nm) or bioactivity arise from differences in crystal habit (needle vs. plate) and size. Techniques include:

- DSC/TGA : Identify thermal transitions unique to each polymorph.

- PXRD : Compare experimental patterns with simulated data from SCXRD.

- Solvent Screening : Recrystallize under varied conditions (e.g., slow evaporation vs. antisolvent addition) to isolate stable forms .

Q. What computational strategies predict structure-activity relationships (SAR) for biological applications?

- Methodological Answer :

- Molecular Docking : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina. The dimethylamino group’s electron-donating effects enhance binding affinity to hydrophobic pockets .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps), correlating with antioxidant or anticancer activity .

- QSAR Models : Train regression models using descriptors like log, molar refractivity, and Hammett constants from analogous compounds .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?

- Methodological Answer : Discrepancies in IR/Raman peaks often arise from solvent effects or crystal packing. Mitigation steps:

- Solvent Correction : Compare experimental spectra in solid state (KBr pellet) vs. solution (DMSO).

- DFT Simulations : Include implicit solvent models (e.g., PCM) or periodic boundary conditions for crystal simulations .

- Normal Mode Analysis : Assign vibrations using VEDA software to identify underestimated modes (e.g., torsional vibrations) .

Experimental Design

Q. How to design experiments to study substituent effects on bioactivity?

- Methodological Answer :

- Analog Synthesis : Replace dimethylamino with diethylamino or cyclic amines; vary aryl substituents (e.g., 4-CF, 4-OCH) .

- Bioassays : Test analogs in dose-dependent cytotoxicity assays (MTT) against cancer cell lines (e.g., MCF-7, HeLa) with positive controls (e.g., doxorubicin).

- Statistical Analysis : Use ANOVA to identify significant activity differences () and derive SAR trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.